molecular formula C9H10N2O3 B6244563 2-hydroxy-1-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile CAS No. 202118-74-9

2-hydroxy-1-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile

Cat. No.: B6244563
CAS No.: 202118-74-9
M. Wt: 194.2
InChI Key:
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Description

2-hydroxy-1-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile is a complex organic compound belonging to the pyridine family This compound is characterized by its unique structure, which includes a hydroxyl group, a hydroxyethyl group, a methyl group, and a carbonitrile group attached to a dihydropyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-1-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of ethyl acetoacetate with malononitrile in the presence of ammonium acetate, followed by cyclization and subsequent functional group modifications. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as distillation, crystallization, and purification using techniques like column chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-1-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carbonitrile group can be reduced to form primary amines.

    Substitution: The hydrogen atoms on the dihydropyridine ring can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Reagents such as halogens or alkylating agents under appropriate conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted dihydropyridine derivatives.

Scientific Research Applications

2-hydroxy-1-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-hydroxy-1-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The hydroxyl and carbonitrile groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-hydroxy-1-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide
  • 2-hydroxy-1-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate

Uniqueness

Compared to similar compounds, 2-hydroxy-1-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile is unique due to the presence of the carbonitrile group, which imparts distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

202118-74-9

Molecular Formula

C9H10N2O3

Molecular Weight

194.2

Purity

95

Origin of Product

United States

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